

"2-bromo-N-cyclohexylacetamide" CAS number

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Compound of Interest

Compound Name: *2-bromo-N-cyclohexylacetamide*

Cat. No.: *B1266729*

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Compound Identity and Physical Properties

2-bromo-N-cyclohexylacetamide is a halogenated amide compound. Its structure features a reactive bromine atom on the carbon alpha to the carbonyl group, making it a potent alkylating agent. Key identifying and physical properties are summarized below.

Property	Value	Source(s)
CAS Number	63177-66-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₄ BrNO	[1] [3]
Molecular Weight	220.11 g/mol	[1] [3]
Synonyms	N-Cyclohexyl-2-bromoacetamide, NSC58957	[2]
Purity Specification	Typically ≥95%	[1] [2]
Long-Term Storage	Store in a cool, dry place	[1] [2]

Safety and Handling

As a reactive chemical, **2-bromo-N-cyclohexylacetamide** must be handled with appropriate safety precautions. It is classified as an irritant. All work should be conducted in a well-ventilated area or chemical fume hood, with appropriate personal protective equipment (PPE).

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Irritation	GHS07	Warning	H315: Causes skin irritation. [2]
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation. [2]
Respiratory Irritation	GHS07	Warning	H335: May cause respiratory irritation. [2]

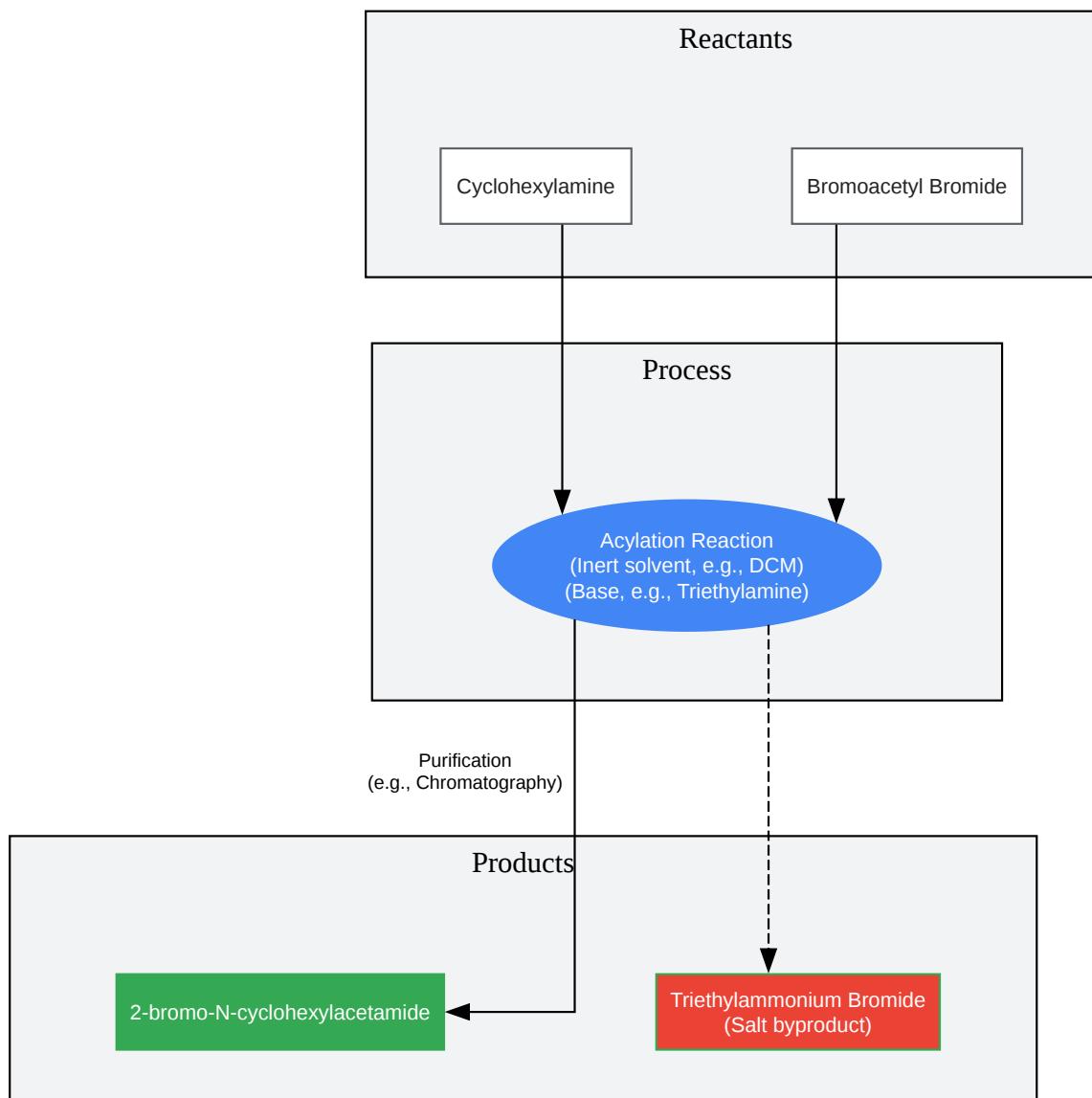
Precautionary Statements & First Aid:

Statement ID	Precautionary Measure	First Aid Response
P261, P271	Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.	P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6]
P264	Wash skin thoroughly after handling.	-
P280	Wear protective gloves, protective clothing, eye protection, and face protection. [2][6]	-
P302+P352	-	IF ON SKIN: Wash with plenty of soap and water.[2]
P305+P351+P338	-	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P312	-	Call a POISON CENTER or doctor if you feel unwell.[2]
P403+P233, P405	Store in a well-ventilated place. Keep container tightly closed. Store locked up. [2][6]	-

Synthesis and Reactivity

The primary reactivity of **2-bromo-N-cyclohexylacetamide** stems from the electrophilic carbon atom bonded to the bromine, which is an excellent leaving group. This makes the compound an effective substrate for nucleophilic substitution reactions.

A common synthetic route to N-substituted-2-bromoacetamides involves the acylation of an amine with a bromoacetyl halide. The diagram below illustrates a generalized workflow for its synthesis.



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A generalized workflow for the synthesis of **2-bromo-N-cyclohexylacetamide**.

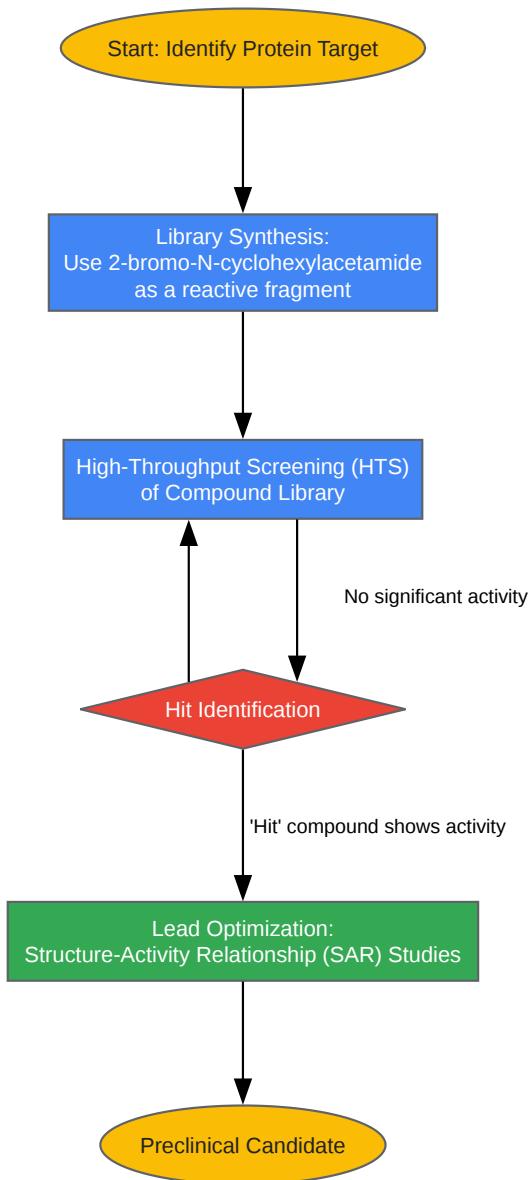
Applications in Drug Discovery and Development

While specific biological signaling pathways for **2-bromo-N-cyclohexylacetamide** are not extensively documented, its utility lies in its role as a chemical building block in medicinal chemistry. Its reactive nature is harnessed to synthesize more complex molecules with potential therapeutic applications.

Key Roles:

- **Alkylation of Heterocycles:** It is used to introduce the N-cyclohexylacetamide moiety onto nitrogen- or sulfur-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals. [\[7\]](#)
- **Fragment-Based Drug Discovery (FBDD):** The cyclohexyl and amide groups are common features in bioactive molecules. This compound can be used as a fragment to build libraries of compounds for screening against biological targets.
- **Covalent Inhibitor Development:** The bromoacetyl group is a known warhead for covalent inhibitors, capable of forming a permanent bond with nucleophilic residues (like cysteine) in a protein's active site.
- **Click Chemistry Precursors:** Bromo-functionalized reagents are foundational in various "click chemistry" reactions, which are designed to be rapid, high-yield, and biocompatible, accelerating the drug discovery process.[\[8\]](#)[\[9\]](#)[\[10\]](#)

The following diagram illustrates the logical workflow of using this compound in a fragment-based drug discovery context.



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Role of a reactive fragment in a drug discovery workflow.

Experimental Protocols

The following is a representative experimental protocol for a common application of **2-bromo-N-cyclohexylacetamide**: the S-alkylation of a thiol, such as N-acetylcysteine. This reaction is fundamental in bioconjugation and covalent inhibitor synthesis.

Objective: To synthesize S-(N-cyclohexylacetamido)-N-acetylcysteine.

Materials:

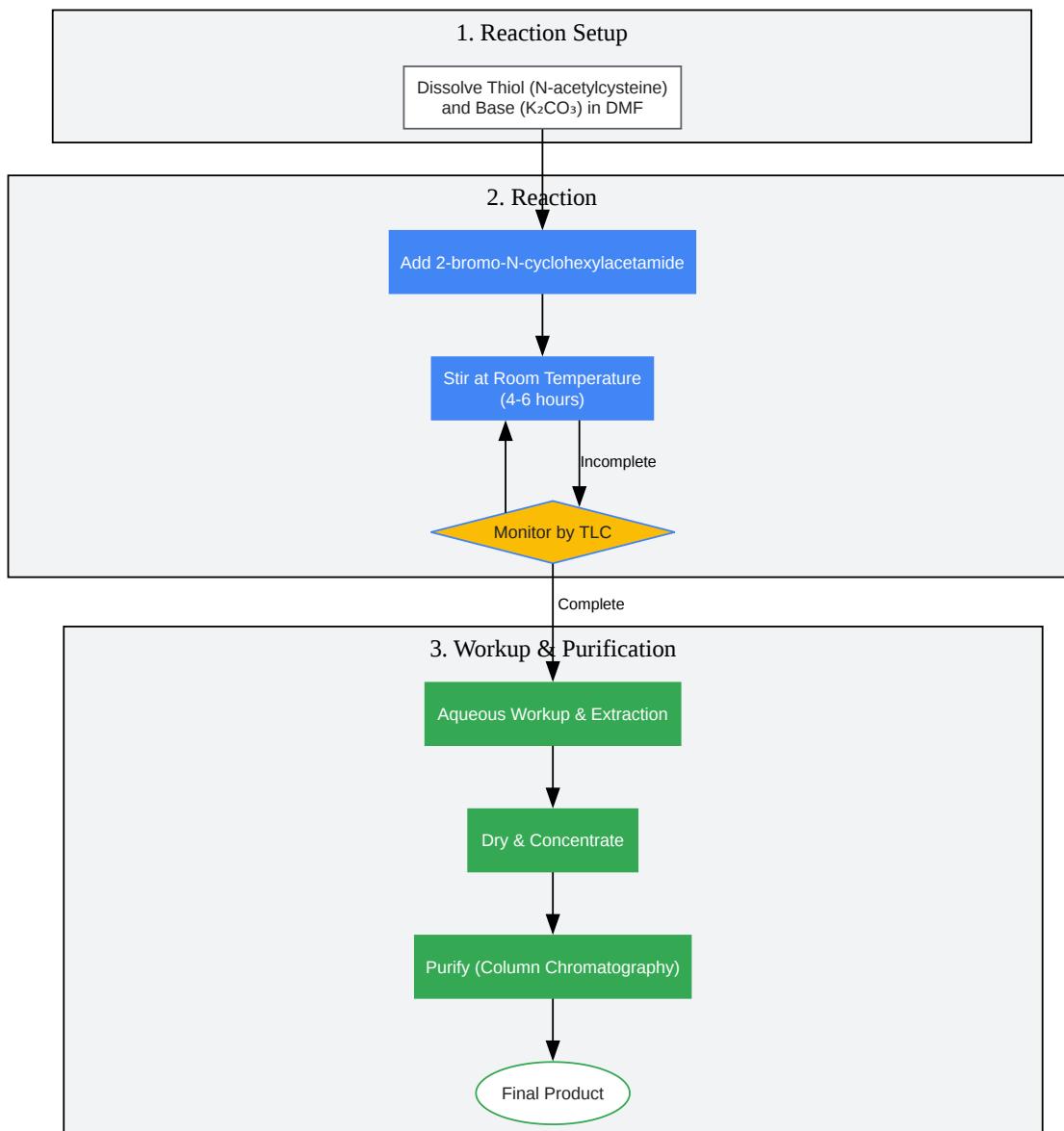
- **2-bromo-N-cyclohexylacetamide** (1.0 eq)
- N-acetylcysteine (1.1 eq)
- Potassium carbonate (K_2CO_3) (2.5 eq)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$)
- Stir plate, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve N-acetylcysteine and potassium carbonate in DMF.
- Addition of Reagent: While stirring at room temperature, add a solution of **2-bromo-N-cyclohexylacetamide** in DMF dropwise to the flask.
- Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

- Extraction: Separate the organic layer. Wash it sequentially with water and then a brine solution to remove residual DMF and salts.
- Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the resulting crude product via column chromatography to yield the pure S-alkylated product.

The workflow for this protocol is visualized below.



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